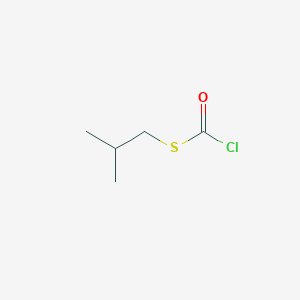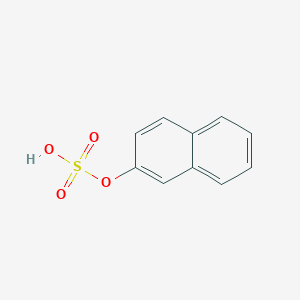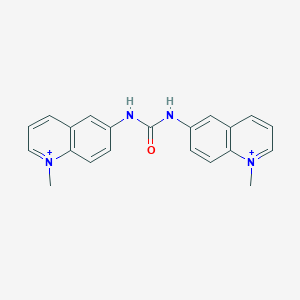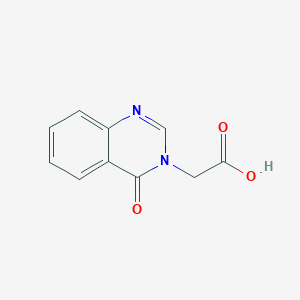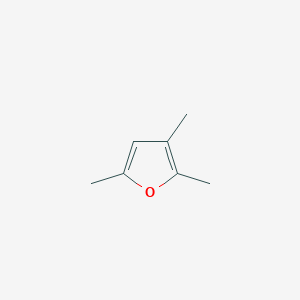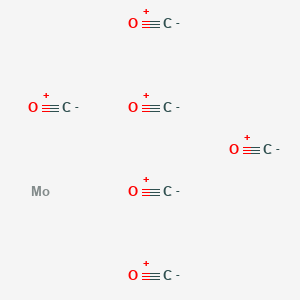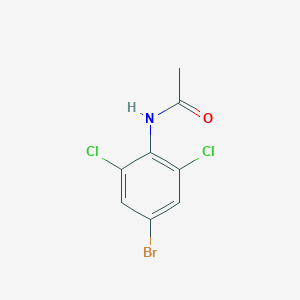
Sulfato de titanio(IV)
Descripción general
Descripción
Titanium disulfate is a useful research compound. Its molecular formula is H2O4STi and its molecular weight is 145.95 g/mol. The purity is usually 95%.
The exact mass of the compound Titanium disulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in cold or hot water; sol in dil acid; insol in alc, ether, concn sulfuric acid.. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Titanium disulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium disulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comportamiento hidrotermal
Se ha estudiado el sulfato de titanio(IV) por su comportamiento hidrotermal . Las transformaciones estructurales de los complejos de sulfato de titanio(IV) incluyen su conversión en complejos hidroxo(oxo), la asociación de estos últimos y el crecimiento de las especies de asociación hasta el tamaño de partículas coloidales . Este comportamiento es prácticamente independiente de la composición de la solución inicial .
Síntesis de fotocatalizadores de dióxido de titanio (TiO2)
El sulfato de titanio(IV) se ha utilizado como precursor para sintetizar una amplia gama de fotocatalizadores de dióxido de titanio (TiO2) . Al regular las condiciones de tratamiento térmico para las soluciones de titanio(IV), es posible sintetizar precursores que consisten en partículas de tamaño nanométrico (5–30 nm) y que tienen una morfología superficial desarrollada .
Síntesis de espumas de titanio secas por congelación
El sulfato de titanio(IV) también se puede utilizar en la síntesis de espumas de titanio secas por congelación . Estas espumas pueden tener diversas aplicaciones en áreas como la catálisis, la adsorción y el aislamiento.
Síntesis de fotocatalizador de TiO2 cargado con WO3
El sulfato de titanio(IV) se puede utilizar en la síntesis de fotocatalizador de TiO2 cargado con WO3 . Este fotocatalizador se puede aplicar para la oxidación del ácido trans-ferúlico a vainillina .
Proceso de coagulación-ultrafiltración
Se ha estudiado el sulfato de titanio(IV) en un proceso de coagulación-ultrafiltración (C-UF) . Se analizaron las propiedades de los flóculos, incluido el tamaño del flóculo, la resistencia del flóculo, la capacidad de recuperación y la estructura, que afectarían significativamente la formación de incrustaciones en la membrana
Safety and Hazards
Mecanismo De Acción
Target of Action
Titanium(IV) sulfate, also known as Titanium disulfate, primarily targets the formation of titanium dioxide . It is used in various applications, including the synthesis of precursors consisting of nanosized particles . The compound’s primary targets are the processes that lead to the formation of titanium dioxide .
Mode of Action
The mode of action of Titanium(IV) sulfate involves structural transformations of the titanium(IV) sulfate complexes . These complexes undergo conversion into hydroxo(oxo) complexes, followed by the association of these complexes and the growth of the association species up to the size of colloidal particles . This behavior is practically independent of the composition of the initial solution .
Biochemical Pathways
The biochemical pathways affected by Titanium(IV) sulfate primarily involve the hydrolysis stages of the compound . The rates of these stages can vary, leading to differences in the particle size of the resulting solid phase . By regulating the thermal treatment conditions for titanium(IV) solutions, it is possible to synthesize precursors consisting of nanosized particles .
Pharmacokinetics
It is known that the compound is moderately water and acid soluble . This solubility can impact the bioavailability of the compound, influencing how it is absorbed and distributed within a system .
Result of Action
The primary result of the action of Titanium(IV) sulfate is the formation of titanium dioxide . This compound has a wide range of applications, including use as a pigment in paints, sunscreen, and food coloring . The ability to control the formation of titanium dioxide allows for the production of this compound with preset properties .
Action Environment
The action of Titanium(IV) sulfate can be influenced by various environmental factors. For instance, the temperature can affect the viscosity and stability of titanium(IV) sulfate solutions . Additionally, the compound’s action can be influenced by the composition of the initial solution . Understanding these environmental factors can help in controlling the action, efficacy, and stability of Titanium(IV) sulfate .
Análisis Bioquímico
Biochemical Properties
It is known that Titanium(IV) sulfate is soluble in dilute hydrochloric acid or sulfuric acid, giving violet solutions
Cellular Effects
Some studies have suggested that Titanium(IV) complexes may have antimicrobial properties
Molecular Mechanism
It is known that the structural transformations of the Titanium(IV) sulfate complexes include their conversion into hydroxo (oxo) complexes
Temporal Effects in Laboratory Settings
It is known that the viscosity and stability of Titanium(IV) sulfate solutions can be affected by temperature
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of titanium disulfate can be achieved through a two-step process involving the reaction of titanium dioxide with sulfuric acid followed by the reaction of the resulting titanium sulfate with additional sulfuric acid.", "Starting Materials": [ "Titanium dioxide (TiO2)", "Sulfuric acid (H2SO4)", "Water (H2O)" ], "Reaction": [ "Step 1: Titanium dioxide is added to a solution of sulfuric acid and water and heated to 200-250°C for several hours to form titanium sulfate and water.", "TiO2 + H2SO4 → TiOSO4 + H2O", "Step 2: Additional sulfuric acid is added to the titanium sulfate solution and heated to 200-250°C for several hours to form titanium disulfate and water.", "TiOSO4 + H2SO4 → Ti(SO4)2 + H2O", "The resulting titanium disulfate can be purified through crystallization or precipitation methods." ] } | |
Número CAS |
13693-11-3 |
Fórmula molecular |
H2O4STi |
Peso molecular |
145.95 g/mol |
Nombre IUPAC |
sulfuric acid;titanium |
InChI |
InChI=1S/H2O4S.Ti/c1-5(2,3)4;/h(H2,1,2,3,4); |
Clave InChI |
HFDCVHDLKUZMDI-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] |
SMILES canónico |
OS(=O)(=O)O.[Ti] |
Color/Form |
GREEN POWDER |
| 27960-69-6 13693-11-3 |
|
Números CAS relacionados |
27960-69-6 |
Vida útil |
SOLN HYDROLYZE READILY UNLESS PROTECTED FROM HEAT & DILUTION. /TITANIUM SULFATE MONOHYDRATE/ |
Solubilidad |
INSOL IN COLD OR HOT WATER; SOL IN DIL ACID; INSOL IN ALC, ETHER, CONCN SULFURIC ACID. |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of titanium disulfate in the synthesis of nanometer anatase titania powder?
A1: Titanium disulfate serves as the precursor for the titanium dioxide nanoparticles. [, ] The studies describe a hydrothermal synthesis method where titanium disulfate is mixed with polyethylene glycol (PEG-1000) and urea. This mixture is then subjected to high temperatures, leading to the formation of anatase titanium dioxide nanoparticles.
Q2: How does the calcination temperature affect the properties of the synthesized titanium dioxide nanoparticles?
A2: Calcination temperature significantly impacts the size and surface area of the resulting nanoparticles. [, ] As the calcination temperature increases (from room temperature to 850 °C), the crystallite size of the anatase titanium dioxide increases, while the specific surface area decreases. This highlights the importance of controlling the calcination temperature to tailor the properties of the nanoparticles for specific applications, such as photocatalysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
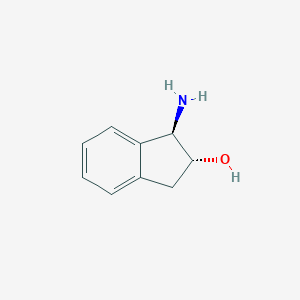

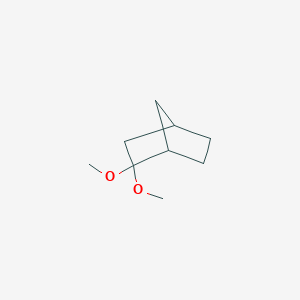
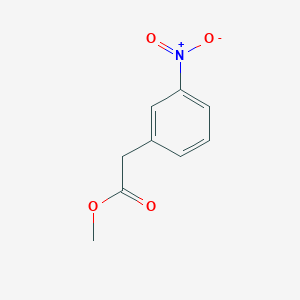
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
